molecular formula C5H7N3O2 B1585236 Methyl 5-amino-1H-imidazole-4-carboxylate CAS No. 4919-00-0

Methyl 5-amino-1H-imidazole-4-carboxylate

Cat. No.: B1585236
CAS No.: 4919-00-0
M. Wt: 141.13 g/mol
InChI Key: DESDXDWZSJRLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-amino-1H-imidazole-4-carboxylate” is a chemical compound . It is a white crystalline powder . It is a chemical intermediate .


Synthesis Analysis

The synthesis of “this compound” involves dissolving 1H-imidazole-4-carboxylic acid (5g, 44.6mmol) in MeOH (100ml). H2SO4 (10 ml) is then added to the solution at 0°C. The resulting mixture is stirred overnight at 80°C .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H9N3O2 . The molecular weight is 155.15 .


Chemical Reactions Analysis

“this compound” is used as a starting material in the synthesis of other compounds .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline powder . The melting point is between 154-156°C, and the boiling point is predicted to be 318.2±15.0°C . The density is 1.46g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis and Cytotoxic Derivatives : Methyl 5-amino-1H-imidazole-4-carboxylate derivatives have been synthesized via a Pd-catalyzed direct C-5 arylation process. Some of these derivatives have shown high cytotoxicity against various human tumor cell lines, indicating potential applications in cancer research (Bellina et al., 2008).

  • Formation of Advanced Glycation End-Products : This compound is involved in the formation of advanced glycation end-products like MG-H1 and MG-H2, which have been identified in vivo and are associated with complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).

Biological Applications and Pharmacology

  • Anticancer Activity : Certain derivatives of this compound exhibit anticancer activity. For instance, ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have shown significant inhibition of tumor cell colony formation and migration, indicating their potential as lead compounds in drug discovery and development for cancer treatment (Ruzi et al., 2021).

Chemical Reactions and Transformations

  • Synthesis of Novel Compounds : this compound derivatives have been utilized in the synthesis of new compounds, such as imidazo[4,5-d]pyridines, which are formed under mild experimental conditions (Zaki & Proença, 2007).

  • Functionalization of Carbon Nanotubes : Chemical functionalization of carbon nanotubes with derivatives like 2-amino-5-arylidene-1-methyl-1H–imidazol-4(5H)-one showcases their potential as functional materials in various applications, including potential anticancer activities (Tahermansouri & Ghobadinejad, 2013).

Safety and Hazards

“Methyl 5-amino-1H-imidazole-4-carboxylate” is classified as an eye irritant and skin irritant .

Future Directions

“Methyl 5-amino-1H-imidazole-4-carboxylate” is used as a starting material in the synthesis of other compounds . It is also used for testing and research purposes .

Mechanism of Action

Target of Action

Methyl 5-amino-1H-imidazole-4-carboxylate is a compound that has been identified as a potential inhibitor for certain types of cancer

Mode of Action

The mode of action of this compound involves the regulation of cellular signaling pathways . By interacting with its targets, this compound can inhibit the growth and spread of cancer cells.

Biochemical Pathways

This compound is thought to affect various biochemical pathways within the cell These pathways are likely related to cell growth and proliferation, given the compound’s potential anti-cancer effects

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of cancer cell growth and spread . This is achieved through the compound’s interactions with its targets and its effects on cellular signaling pathways.

Biochemical Analysis

Biochemical Properties

Methyl 5-amino-1H-imidazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. The compound acts as a substrate for enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribonucleotide to 5-aminoimidazole-4-carboxamide ribonucleotide . This interaction is crucial for the de novo synthesis of purine nucleotides.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, thereby enhancing cellular energy production. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it inhibits the activity of certain enzymes involved in nucleotide synthesis, thereby regulating the availability of nucleotides for DNA and RNA synthesis . Additionally, this compound can bind to transcription factors, influencing gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular energy production and improve metabolic function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including purine nucleotide synthesis and energy metabolism. It interacts with enzymes such as phosphoribosylaminoimidazole carboxylase and AMP-activated protein kinase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for maintaining cellular energy balance and supporting nucleotide synthesis for DNA and RNA production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, the compound may bind to transport proteins or be sequestered in specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism and mitochondrial function. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression.

Properties

IUPAC Name

methyl 4-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESDXDWZSJRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295792
Record name Methyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-00-0
Record name 4919-00-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1H-imidazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-1H-imidazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-1H-imidazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-1H-imidazole-4-carboxylate
Reactant of Route 6
Methyl 5-amino-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.